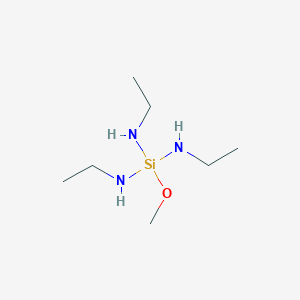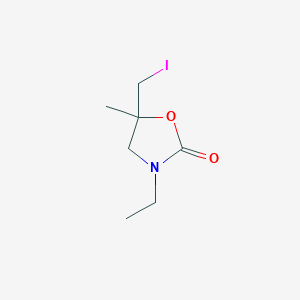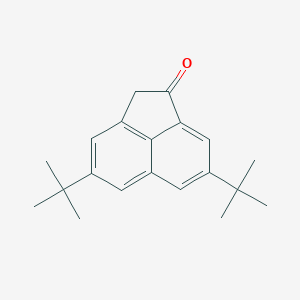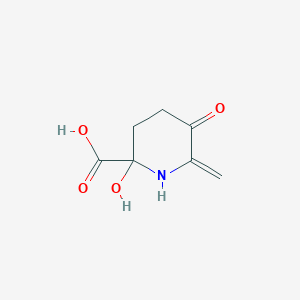
2-Hydroxy-6-methylidene-5-oxopiperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Di-tert-butylacenaphthylen-1(2H)-one is an organic compound that belongs to the class of acenaphthylene derivatives It is characterized by the presence of two tert-butyl groups at the 4 and 7 positions of the acenaphthylene ring system, and a ketone functional group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Di-tert-butylacenaphthylen-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with acenaphthylene as the core structure.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced at the 4 and 7 positions through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Ketone: The ketone functional group at the 1 position is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 4,7-Di-tert-butylacenaphthylen-1(2H)-one follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Di-tert-butylacenaphthylen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, quinones, and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated, nitrated, and other substituted derivatives.
Applications De Recherche Scientifique
4,7-Di-tert-butylacenaphthylen-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 4,7-Di-tert-butylacenaphthylen-1(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Another compound with tert-butyl groups and a bipyridine structure.
2,5-Di-tert-butyl-1,4-benzoquinone: A quinone derivative with tert-butyl groups.
Uniqueness
4,7-Di-tert-butylacenaphthylen-1(2H)-one is unique due to its specific acenaphthylene core structure and the positioning of the tert-butyl groups, which confer distinct chemical and physical properties compared to other similar compounds.
Propriétés
Numéro CAS |
922178-52-7 |
|---|---|
Formule moléculaire |
C7H9NO4 |
Poids moléculaire |
171.15 g/mol |
Nom IUPAC |
2-hydroxy-6-methylidene-5-oxopiperidine-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO4/c1-4-5(9)2-3-7(12,8-4)6(10)11/h8,12H,1-3H2,(H,10,11) |
Clé InChI |
OSUDQUCJMVRFKA-UHFFFAOYSA-N |
SMILES canonique |
C=C1C(=O)CCC(N1)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propanoic acid](/img/structure/B14195509.png)
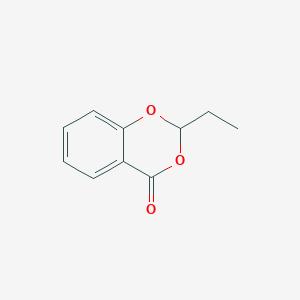
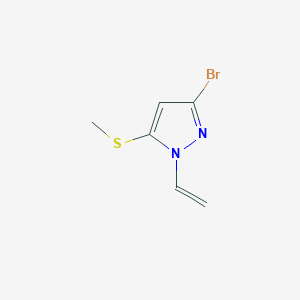
![6-Chloro-5-hydroxy-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14195527.png)
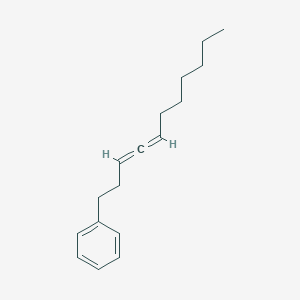
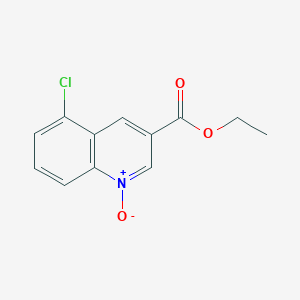
![2-[2-(4-Chlorophenyl)hydrazinylidene]-3-oxopropanenitrile](/img/structure/B14195554.png)
![N-(2,4-Difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B14195555.png)
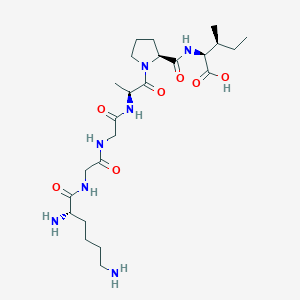
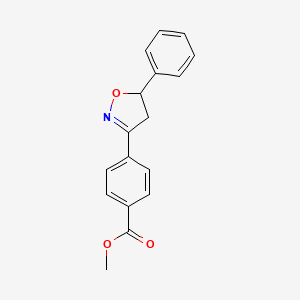
![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoic acid](/img/structure/B14195568.png)
